Galeterone, chemically known as 3β-(hydroxy)-17-(1H-benzimidazole-1-yl)androsta-5,16-diene, is a semi-synthetic steroidal compound originally investigated for its potential in treating prostate cancer. [, ] It functions as a multi-target agent, affecting various pathways involved in prostate cancer cell growth and proliferation. [] While initially categorized as a CYP17A1 lyase inhibitor, further research revealed additional mechanisms of action, making it a promising subject for scientific exploration. [, ]
Galeterone is derived from natural steroid precursors and classified under steroidal antiandrogens. Its structure is closely related to that of cholesterol, which allows it to interact with biological pathways involving steroid metabolism. The compound was first synthesized in 2005, with significant contributions to its development reported in subsequent years .
The synthesis of galeterone involves several key steps, starting from 3β-acetoxyandrost-5-en-17-one. The initial step includes the formation of a key intermediate, 3β-acetoxy-17-chloro-16-formylandrosta-5,16-diene, through the reaction with phosphorus oxychloride and dimethylformamide, achieving a yield of about 77% .
Subsequent reactions involve:
Barbieri et al. optimized these methods to enhance yields and reduce by-products, allowing for more efficient synthesis processes .
Galeterone has a complex steroidal structure characterized by a four-ring core typical of steroids. Its molecular formula is C21H28ClN3O3, and it has a molecular weight of 393.92 g/mol. The compound’s structure includes:
The structural identity facilitates its interaction with androgen receptors and metabolic enzymes involved in steroidogenesis .
Galeterone undergoes various chemical transformations during its synthesis and metabolism:
Galeterone exerts its pharmacological effects through multiple mechanisms:
Pharmacokinetic studies indicate that galeterone is well absorbed and has a half-life ranging from approximately 36 to 44 minutes depending on dosage .
Galeterone presents several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions .
Galeterone's primary application lies in oncology, particularly for treating castration-resistant prostate cancer where traditional therapies have failed. Research continues into its efficacy against other cancers driven by androgen signaling pathways.
Additionally, ongoing studies are exploring galeterone analogs that may offer improved potency or reduced side effects compared to existing treatments like abiraterone acetate . These developments reflect an ongoing interest in multi-targeted approaches to cancer therapy that leverage galeterone's unique mechanism of action.
Galeterone (TOK-001/VN/124-1) is a steroidal agent with a triple mechanism targeting androgen receptor signaling, crucial in castration-resistant prostate cancer (CRPC). Its structural similarity to endogenous steroids (e.g., Δ5,3β-hydroxyl configuration akin to dehydroepiandrosterone) enables unique interactions with AR pathways [1] [3].
Galeterone acts as a direct AR antagonist by competitively binding the ligand-binding domain (LBD). Its benzimidazole moiety at C17 facilitates high-affinity competition with dihydrotestosterone (DHT), blocking AR nuclear translocation and subsequent DNA binding. In LNCaP and VCaP prostate cancer cells, galeterone suppresses prostate-specific antigen (PSA) expression by >80%, an effect partially reversible with DHT co-administration, confirming competitive antagonism [1] [6]. The binding affinity (Ki ≈ 300 nM) exceeds that of first-generation antiandrogens like bicalutamide [6].
Beyond antagonism, galeterone induces proteasomal degradation of full-length AR (AR-FL) and gain-of-function mutants (e.g., T878A). This mutation, common in CRPC after abiraterone treatment, confers promiscuous activation by non-androgenic steroids. Galeterone triggers ubiquitination of T878A-mutated AR, reducing its half-life by >50% in xenograft models. Mechanistically, it promotes AR-E3 ubiquitin ligase interactions, leading to 70%–90% depletion of AR protein levels within 24 hours in resistant cell lines [1] [6].
Galeterone degrades AR splice variants (e.g., AR-V7), which lack the LBD and drive resistance to enzalutamide/abiraterone. In AR-V7-positive CRPC models, galeterone reduces variant protein expression by >60% through N-terminal degradation. This occurs independently of the LBD, involving enhanced ubiquitin/proteasome targeting. Clinical validation from the ARMOR2 trial showed PSA declines in 6/7 patients with AR C-terminal loss (indicating splice variants) [1] [6] [9].
Table 1: Galeterone's Effects on Androgen Receptor Isoforms
AR Isoform | Mechanism of Action | Experimental Outcome |
---|---|---|
Full-length AR | Ubiquitin-mediated degradation | 70–90% reduction in protein levels (LNCaP cells) |
T878A-mutated AR | Enhanced ubiquitination | 50% shorter half-life in xenografts |
AR-V7 splice variant | N-terminal degradation | >60% suppression in CTC-derived models |
Galeterone inhibits CYP17A1, a dual-activity enzyme (17α-hydroxylase and 17,20-lyase), but shows 5-fold selectivity for lyase over hydroxylase (IC50 = 300 nM vs. 1,500 nM). This contrasts with abiraterone, which non-selectively inhibits both activities, causing mineralocorticoid excess. Lyase selectivity prevents upstream cortisol precursor accumulation, eliminating the need for corticosteroid co-administration [1] [5] [10]. Structural analyses attribute this to galeterone’s C17 benzimidazole group, which optimally positions it in the lyase substrate pocket [3] [6].
Galeterone suppresses systemic and intratumoral androgen synthesis:
Table 2: Impact on Steroidogenic Pathways
Enzyme/Pathway | Galeterone Effect | Functional Consequence |
---|---|---|
CYP17A1 17,20-lyase | Potent inhibition (IC50 = 300 nM) | ↓ DHEA, ↓ androstenedione synthesis |
CYP17A1 17α-hydroxylase | Weak inhibition (IC50 = 1,500 nM) | No cortisol deficiency; mild ↑ mineralocorticoids |
3βHSD | Substrate metabolism to D4G | Sustained AR antagonism via D4G |
Steroid-5α-reductase | Converts D4G to 5α-reduced metabolites | Inactivation of active metabolites |
Galeterone’s Δ5,3β-hydroxyl configuration mirrors endogenous steroid substrates, allowing metabolism by 3βHSD to Δ4-galeterone (D4G). D4G maintains AR antagonism but loses degradation capability. Unlike abiraterone metabolites, D4G shows no agonist activity. The C17 benzimidazole ring is critical for CYP17A1 lyase selectivity and AR degradation, as modifications here reduce efficacy against AR-V7 [1] [3] [6].
Galeterone’s multi-target approach addresses key CRPC resistance drivers:
Table 3: Comparison with Other CYP17A1 Inhibitors
Property | Galeterone | Abiraterone | Orteronel | |
---|---|---|---|---|
CYP17 Lyase Selectivity | 5-fold over hydroxylase | Non-selective | 10-fold over hydroxylase | |
AR Antagonism | Yes (Ki ≈ 300 nM) | No | Minimal | |
AR Degradation | Yes (FL and variants) | No | No | |
AGlucocorticoid Coadmin | Not required | Required | Required | |
Effect on CYP21A2 | None | Complete inhibition | None | [5] [10] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7